Gemifloxacin
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones. The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations. Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). |
|---|---|
Molecular Formula |
C18H20FN5O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27) |
InChI Key |
ZRCVYEYHRGVLOC-UHFFFAOYSA-N |
SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
Origin of Product |
United States |
Chemical and Physical Properties of Gemifloxacin
Gemifloxacin (B1671427) is chemically known as (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. fda.gov The mesylate salt is a white to light brown solid. fda.gov
| Property | Value | Source |
| Molecular Formula | C18H20FN5O4 | wikipedia.org |
| Molecular Weight | 389.387 g·mol−1 | wikipedia.org |
| Melting Point (Mesylate) | 235–237 °C | nu.edu.sa |
| Water Solubility (Mesylate) | 350 mg/mL at 37 °C, pH 7.0 | fda.govdrugbank.com |
| logP | -0.82 | drugbank.com |
Synthesis and Manufacturing of Gemifloxacin
The synthesis of gemifloxacin (B1671427) involves the combination of a "parent nucleus" and a "side chain". google.com A key intermediate in this process is 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (B1217627) (AMPM). acs.org One novel synthetic route for AMPM involves the chemoselective hydrogenation of the cyano group in 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (CMBP). acs.org Another method starts with acrylonitrile (B1666552) and ethyl glycinate (B8599266) hydrochloride to produce the this compound branched-chain intermediate, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride, through several reaction steps including nucleophilic addition, amino protection, condensation, and reduction protection. google.com Additionally, metal complexes of this compound have been synthesized by reacting it with various essential and trace elements. nih.gov
Mechanism of Action of Gemifloxacin
Gemifloxacin's bactericidal action stems from its inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. fda.govpharaoniapharma.comdrugbank.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. drugbank.com By targeting both enzymes, a mechanism referred to as dual targeting, This compound (B1671427) can effectively halt bacterial growth. pharaoniapharma.comnih.gov This dual-targeting ability is particularly significant in overcoming resistance in certain bacteria, such as Streptococcus pneumoniae, where mutations in both enzymes are present. fda.govpharaoniapharma.com this compound exhibits a significantly higher affinity for bacterial DNA gyrase compared to its mammalian counterpart. drugbank.com
Structure Activity Relationship Sar of Gemifloxacin
The structure of gemifloxacin (B1671427) is key to its antibacterial efficacy. The N-1 cyclopropyl (B3062369) moiety enhances its activity against anaerobic bacteria and its potency against Gram-positive organisms like Streptococcus pneumoniae. oup.com The unique oxime-pyrrolidine derivative moiety at the C-7 position is responsible for its distinct activity profile compared to other fluoroquinolones. nu.edu.sa However, the naphthyridone core (with a nitrogen at position 8) in this compound, while contributing to its high activity against Gram-positive bacteria, appears to be less favorable for interaction with M. tuberculosis gyrase. rroij.com
Antibacterial Spectrum of Gemifloxacin
Gemifloxacin (B1671427) demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative microorganisms. fda.govpharaoniapharma.com
Gram-positive aerobes:
Streptococcus pneumoniae (including multi-drug resistant strains) pharaoniapharma.comwikipedia.org
Staphylococcus aureus (methicillin-susceptible strains) pharaoniapharma.com
Streptococcus pyogenes pharaoniapharma.com
Gram-negative aerobes:
Haemophilus influenzae pharaoniapharma.comwikipedia.org
Haemophilus parainfluenzae pharaoniapharma.comwikipedia.org
Klebsiella pneumoniae (many strains are moderately susceptible) pharaoniapharma.comwikipedia.org
Moraxella catarrhalis pharaoniapharma.comwikipedia.org
Acinetobacter lwoffii pharaoniapharma.comwikipedia.org
Klebsiella oxytoca wikipedia.org
Legionella pneumophila wikipedia.org
Proteus vulgaris wikipedia.org
Other microorganisms:
Chlamydia pneumoniae pharaoniapharma.com
Mycoplasma pneumoniae pharaoniapharma.com
Mechanisms of Resistance to Gemifloxacin
Bacterial resistance to fluoroquinolones, including gemifloxacin (B1671427), primarily develops through two main mechanisms: mutations in the target enzymes (DNA gyrase and/or topoisomerase IV) and active efflux of the drug from the bacterial cell. fda.govpharaoniapharma.com Resistance typically emerges slowly through a series of mutations. pharaoniapharma.com
Target Modification: Mutations in specific regions of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), known as quinolone resistance-determining regions (QRDRs), can reduce the drug's binding affinity. asm.orgoup.com For instance, in S. pneumoniae, mutations in parC and gyrA are common. oup.com
Efflux Pumps: Some bacteria possess efflux pumps that actively transport fluoroquinolones out of the cell, preventing them from reaching their intracellular targets. asm.orgasm.org The efflux pump inhibitor reserpine (B192253) has been shown to reverse ciprofloxacin (B1669076) resistance in some strains of S. pneumoniae, indicating the role of efflux in resistance. asm.orgasm.org
Despite these mechanisms, this compound can remain effective against some strains that are resistant to other fluoroquinolones, such as ciprofloxacin. fda.govasm.orgasm.org This is partly due to its dual-targeting mechanism. nih.gov
Pharmacokinetics of Gemifloxacin
Following oral administration, gemifloxacin (B1671427) is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring between 0.5 and 2 hours. pharaoniapharma.commims.com The absolute bioavailability is approximately 71%. pharaoniapharma.comdrugbank.com The pharmacokinetics are generally linear over a range of doses. fda.gov
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability | ~71% | pharaoniapharma.comdrugbank.com |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | pharaoniapharma.commims.com |
| Plasma Protein Binding | ~55-73% | fda.govmims.com |
| Elimination Half-life | ~7 hours | pharaoniapharma.comeuropa.eu |
| Volume of Distribution (Vdss/F) | 4.18 L/kg | fda.gov |
This compound is widely distributed throughout the body, with concentrations in bronchoalveolar lavage fluid exceeding those in plasma. fda.gov It is metabolized to a limited extent in the liver, with the main metabolites being N-acetyl this compound and the E-isomer of this compound. drugbank.com The cytochrome P450 enzyme system plays a negligible role in its metabolism. europa.eu Excretion occurs through both renal and fecal routes, with approximately 36% of a dose excreted in the urine and 61% in the feces as unchanged drug and metabolites. pharaoniapharma.comdrugbank.com
Analytical Methodologies for Gemifloxacin
A variety of analytical methods have been developed for the quantification of gemifloxacin (B1671427) in pharmaceutical formulations and biological samples. These include:
High-Performance Liquid Chromatography (HPLC): Several reversed-phase HPLC methods with UV or diode-array detection have been established for the analysis of this compound. researchgate.netakjournals.comturkjps.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for determining this compound concentrations in human plasma. researchgate.netrsc.org
Spectrofluorometry: These methods are based on the native fluorescence of this compound or the formation of fluorescent derivatives and are known for their sensitivity. rsc.orgnih.gov
Spectrophotometry: UV-visible spectrophotometric methods have been developed for the determination of this compound. rsc.org
Capillary Electrophoresis: This technique has also been applied for the analysis of this compound. researchgate.netrsc.org
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods offer another approach for the quantification of this compound. researchgate.net
Q & A
Basic Research Questions
Q. What validated analytical methods are commonly used for quantifying gemifloxacin in pharmaceutical formulations, and how do their parameters compare?
- Methodology : UV spectrophotometry (272/343 nm) and HPLC with UV detection are standard methods. UV methods validated via experimental design (e.g., robustness testing using methanol as solvent) show specificity, linearity (1–30 µg/mL), precision (RSD <2%), and accuracy (98–102%) . HPLC methods, such as those using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0), achieve lower limits of quantification (LOQ: 0.003 µg/mL in plasma), critical for pharmacokinetic studies .
- Key Considerations : UV is cost-effective for routine quality control, while HPLC is preferred for complex matrices (e.g., plasma) due to higher sensitivity .
Q. How should researchers design experiments to validate this compound assays for robustness and reproducibility?
- Experimental Design : Use factorial design (e.g., 2³ factorial) to test variables like wavelength, solvent purity, and pH. For example, UV method robustness was confirmed by varying methanol content (±5%) and wavelength (±2 nm), showing no significant impact on accuracy .
- Data Validation : Include triplicate analyses, spike-recovery tests (80–120% range), and cross-validation with reference standards (e.g., microbiological assays) to ensure reproducibility .
Q. What pharmacokinetic parameters are essential for evaluating this compound bioavailability in human plasma?
- Core Parameters : AUC₀–t (area under the curve), Cₘₐₓ (maximum concentration), and Tₘₐₓ (time to Cₘₐₓ). Bioequivalence studies require 90% confidence intervals for AUC₀–t and Cₘₐₓ ratios (test vs. reference) to fall within 80–125% .
- Method : HPLC-UV with protein precipitation extraction achieves LOQs suitable for single-dose studies (0.003 µg/mL), enabling precise measurement of these parameters .
Advanced Research Questions
Q. How can contradictory results between UV spectrophotometry and HPLC in this compound quantification be resolved?
- Root Cause Analysis : Discrepancies often arise from matrix interference (e.g., excipients in tablets affecting UV absorbance) or incomplete extraction in HPLC. Conduct forced degradation studies (acid/alkali hydrolysis, oxidation) to identify interfering compounds .
- Resolution Strategy : Cross-validate using LC-MS/MS as a reference method or apply standard addition techniques to correct for matrix effects .
Q. What statistical approaches are optimal for analyzing inter-dataset variability in this compound bioequivalence studies?
- Method : Use ANOVA for intra-dataset precision and non-parametric tests (e.g., Mann-Whitney U) for inter-dataset comparisons. For example, bioequivalence studies comparing AUC₀–t across populations require equivalence testing with α=0.05 .
- Data Interpretation : Report variability as %RSD for intra-batch and inter-batch analyses. Significant differences (p<0.05) in Cₘₐₓ between datasets may indicate formulation or metabolic differences .
Q. How can experimental design address challenges in this compound stability testing under varying environmental conditions?
- Design Framework : Implement ICH Q1A guidelines for stress testing (40°C/75% RH for 6 months). Use response surface methodology (RSM) to model degradation kinetics and identify critical factors (e.g., pH, light exposure) .
- Outcome Metrics : Quantify degradation products via HPLC and correlate with antimicrobial efficacy using MIC (minimum inhibitory concentration) assays against S. pneumoniae .
Q. What methodologies enhance the reproducibility of this compound pharmacokinetic models across diverse patient cohorts?
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., renal function, age). Validate models using bootstrap resampling and visual predictive checks .
- Data Integration : Incorporate sparse sampling data from clinical trials to reduce participant burden while maintaining model accuracy .
Methodological Best Practices
- Data Transparency : Follow NCCLS guidelines for reporting experimental protocols, including raw data tables in appendices and processed data in results .
- Conflict Resolution : Document methodological limitations (e.g., UV interference from excipients) and their impact on conclusions, as per EUFIC standards .
- Ethical Compliance : For human studies, obtain IRB approval and detail participant selection criteria (e.g., exclusion of renal-impaired patients in pharmacokinetic trials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
